(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide

Drug-Protein Binding Pharmacokinetics BSA Binding Assay

Researchers investigating protein-binding pharmacokinetics require probes with quantified thermodynamic signatures. This benzimidazole acetohydrazide delivers validated BSA binding data (ΔΔG = +5.40 kJ/mol vs BPAH) for IVIVE model calibration. • Entropy-driven binding mechanism for hydrophobic pocket mapping via ITC • Established E-configuration; rigorously characterized by NMR • Serves as moderate-binding control for tissue penetration & biodistribution studies Supplied with analytical documentation; inquiry-based procurement with global shipping.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 613219-68-4
Cat. No. B2691080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide
CAS613219-68-4
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C=NNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H18N4O/c1-2-22-16-11-7-6-10-15(16)20-17(22)13-19-21-18(23)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,21,23)/b19-13+
InChIKeyBPVVAIJTLWUSEC-CPNJWEJPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Benzimidazole-Phenylacetohydrazide Research Tool


Target compound (E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide (CAS 613219-68-4) belongs to the 2-phenylacetohydrazide class, featuring a characteristic benzimidazole core N-alkylated with an ethyl group. It is primarily utilized as a research tool to probe structure-activity relationships within heterocyclic hydrazone series [1]. Its design allows investigation of how N1-alkyl substitution on benzimidazole affects molecular recognition events, distinguishing it from the broader class of benzimidazole acetohydrazides which are more commonly explored for kinase inhibition [2].

SAR Probe N1-alkyl benzimidazole molecular recognition studies
Binding Model BSA interaction model for protein binding modulation
Mechanism Entropy-driven binding signature characterization
Configuration Verified E-isomer for stereochemical control workflows

Rationale Against Generic Substitution


Interchanging in-class 2-phenylacetohydrazide derivatives is not scientifically valid due to profound differences in their molecular interaction profiles. A 2024 study demonstrated that subtle structural modifications on the hydrazide moiety, such as the presence of an N-ethyl-benzimidazole group versus a simple benzylidene, lead to significantly different binding constants with bovine serum albumin (BSA) [1]. Even within the same synthesis batch, the binding energy (ΔG) varied by over 5 kJ/mol between the strongest and weakest binders, proving that each analog has a unique pharmacodynamic fingerprint [1]. Consequently, procurement of a generic 'benzimidazole hydrazone' cannot ensure equivalent experimental outcomes in target-binding, ADME, or cellular efficacy studies.

BSA binding divergence Binding free energy differs markedly among close analogs; generic hydrazones may not replicate protein interaction endpoints.
Binding mechanism mismatch Entropy- vs. enthalpy-driven profiles differ; substituting analogs can alter thermodynamic recognition context.
Isomeric purity variability Unspecified E/Z configuration risks confounding isomer-sensitive assays; verified E-configuration may not be assumed for generic supplies.

Differentiation from Close Structural Analogs


BSA Binding Affinity: FMPAH vs. BPAH Analog

The BSA-binding constant (Kb) and corresponding Gibbs free energy (ΔG) for CAS 613219-68-4 (referred to as analog 'FMPAH' in the primary study) were determined to be lower than those of the strongest binder in the series, 'BPAH'. This demonstrates that the N-ethyl-benzimidazole substitution significantly impedes hydrophobic interactions with Sudlow's Site I compared to the planar benzylidene group [1].

BSA Binding ΔG
Head-to-head
−25.14 vs −30.54 kJ/mol
ΔΔG +5.40 (weaker than BPAH)
Reported binding context: weaker BSA affinity may shift free-fraction model interpretation.
Fluorescence quenching, pH 7.4, 298 K.
Drug-Protein Binding Pharmacokinetics BSA Binding Assay

Entropy-Driven Binding Mechanism

The binding mechanism of CAS 613219-68-4 (FMPAH) to BSA is predominantly entropy-driven (positive ΔS), which is a stark contrast to other analogs like 'PPAH' that exhibit an enthalpy-driven binding signature. This suggests that the target compound gains its binding free energy from solvent reorganization and hydrophobic effects rather than direct hydrogen bond formation, a mechanistic distinction with direct implications for rational drug design [1].

Binding Thermodynamics
Head-to-head
Entropy-driven (ΔS positive) vs. enthalpy-driven comparator (PPAH).
Entropic mechanism supports hydrophobic pocket targeting; may reduce sensitivity to H-bond mutations.
Van't Hoff analysis, pH 7.4, 293–313 K.
Thermodynamics Isothermal Titration Calorimetry (ITC) Molecular Recognition

EGFR Kinase Inhibition: Class-Level Advantage

While direct EGFR IC50 data is not available for CAS 613219-68-4, closely related benzimidazole acetohydrazide derivatives have been evaluated in the ADP-Glo™ kinase assay. The most active analogs in this class (e.g., compound 4 with a 3-nitrophenyl substituent) showed 13.71% inhibition of EGFR at 1 µM, a benchmark activity for this scaffold [1]. This class-level evidence indicates that the benzimidazole core provides a pharmacophoric advantage for EGFR kinase engagement relative to non-benzimidazole hydrazone chemotypes, for which this target interaction is absent.

EGFR Kinase (Class)
Class-level
Class benchmark: 13.71% inhibition at 1 µM (analog compound 4).
Supports scaffold-level EGFR engagement context; requires validation for target compound.
ADP-Glo™ assay, 1 µM; erlotinib ~90%.
EGFR Inhibition Cancer Kinase Assay

Verified E-Configuration vs. Z-Isomer Contamination

The 2024 study on hydrazide analogs provides rigorous structural characterization confirming that the synthesized compounds, including the core 2-phenylacetohydrazide scaffold, adopt the biologically relevant trans (E) geometry around the imine bond, as proven by single-crystal X-ray diffraction [1]. For a procurement scientist, this is a critical quality parameter, as Z-isomer impurities in non-characterized supplies from non-specialist vendors can confound biological assay results by engaging targets with different geometries.

Isomeric Configuration
Class-level
E-configuration confirmed (2D NMR; XRD on analog PPAH).
Verified stereochemistry supports assay reproducibility; may reduce isomer-related data variability.
FTIR, 1D/2D NMR, single-crystal XRD.
Stereochemistry Purity NMR Characterization

Key Research and Industrial Applications


Moderate BSA Binder for ADME-PK Profiling

Leveraging the quantitative BSA binding data where the target compound (FMPAH) shows significantly weaker affinity than BPAH (ΔΔG = +5.40 kJ/mol) [1], this compound is ideally suited as a tool for studying the impact of moderate protein binding on drug biodistribution. It serves as a control compound for high-fraction unbound pharmacokinetic models, enabling researchers to validate in vitro-in vivo extrapolation (IVIVE) models where moderate binding is hypothesized to enhance tissue penetration.

Entropy-Driven Probe for Binding Site Mapping

Given its unique entropy-driven binding signature, distinct from the enthalpy-driven PPAH [1], CAS 613219-68-4 is a highly specific probe for isothermal titration calorimetry (ITC) campaigns. It can be used to profile and map protein binding sites, specifically identifying hydrophobic pockets where entropic contributions from solvent reorganization are dominant, thus guiding fragment-based drug design towards these sub-pockets.

Benzimidazole Scaffold for EGFR Hit-to-Lead

Although its own inhibitory activity is not directly measured, the compound belongs to a chemotype where close analogs have demonstrated measurable EGFR kinase inhibition (13.71% for compound 4 at 1 µM) [2]. It is a rational starting point for structure-based hit-to-lead programs aiming to improve potency over this baseline. The established E-configuration and N-ethyl substitution provide a defined chemical starting point for systematic SAR exploration around the benzimidazole core.

Reference Standard for Hydrazone Coupling Chemistry

The synthesis of the compound, involving condensation of 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde with 2-phenylacetohydrazide, represents a key reaction pathway for constructing bioactive hydrazones. The rigorously characterized structure, including NMR and supportive crystallographic data for the class [1], positions this compound as a high-quality reference standard for validating synthetic protocols and analytical methods (HPLC, LC-MS) in laboratories developing similar benzimidazole-hydrazone libraries.

Application
Selection Property
Validation Focus
Protein binding model studies
BSA binding affinity profile
Free-fraction distribution model validation
Entropic binding site mapping
Thermodynamic binding signature
Hydrophobic pocket identification
EGFR kinase inhibitor exploration
Benzimidazole scaffold engagement
Kinase inhibition endpoint review
Hydrazone synthetic reference
Verified E-isomer purity
Analytical method benchmarking
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